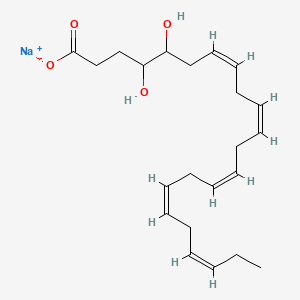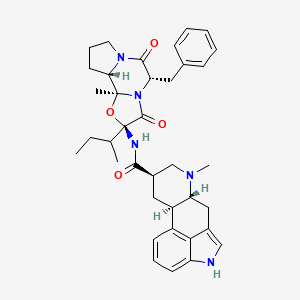
2'-(s-Butyl) 2'-Deisopropyl Dihydro Ergocristinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine is a complex organic compound with the molecular formula C37H45N5O4 and a molecular weight of 623.78. It is a derivative of ergocristine, an ergot alkaloid, and is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine involves multiple steps, starting from ergocristine. The key steps include:
Deisopropylation: Removal of isopropyl groups from ergocristine.
Butylation: Introduction of a butyl group at the 2’ position.
Hydrogenation: Reduction of the double bonds to form the dihydro derivative.
These reactions typically require specific catalysts and conditions, such as palladium on carbon for hydrogenation and strong acids or bases for the removal and introduction of functional groups.
Industrial Production Methods
Industrial production of 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the chemical reactions.
Purification: Employing techniques like crystallization, distillation, and chromatography to isolate the pure compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Further reduction to more saturated compounds using hydrogen gas and catalysts.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, strong acids or bases.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine.
Applications De Recherche Scientifique
2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential therapeutic effects and mechanisms of action.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine involves its interaction with specific molecular targets, such as receptors and enzymes. It modulates various biochemical pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergocristine: The parent compound from which 2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine is derived.
Ergocryptine: Another ergot alkaloid with similar structural features.
Ergometrine: Known for its use in obstetrics.
Uniqueness
2’-(s-Butyl) 2’-Deisopropyl Dihydro Ergocristinine is unique due to its specific modifications, such as the butyl and deisopropyl groups, which confer distinct chemical and biological properties compared to its parent and related compounds.
Propriétés
Formule moléculaire |
C37H45N5O4 |
|---|---|
Poids moléculaire |
623.8 g/mol |
Nom IUPAC |
(6aR,9R,10aR)-N-[(1S,2S,4S,7S)-7-benzyl-4-butan-2-yl-2-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C37H45N5O4/c1-5-22(2)37(39-33(43)25-18-27-26-13-9-14-28-32(26)24(20-38-28)19-29(27)40(4)21-25)35(45)42-30(17-23-11-7-6-8-12-23)34(44)41-16-10-15-31(41)36(42,3)46-37/h6-9,11-14,20,22,25,27,29-31,38H,5,10,15-19,21H2,1-4H3,(H,39,43)/t22?,25-,27-,29-,30+,31+,36+,37+/m1/s1 |
Clé InChI |
DMNNUJRIOIGEJO-PFWFCVINSA-N |
SMILES isomérique |
CCC(C)[C@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)C)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C |
SMILES canonique |
CCC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)C)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


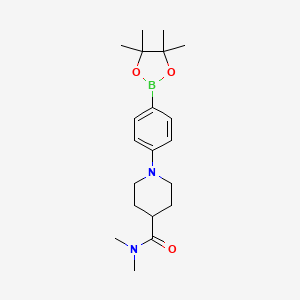

![Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate](/img/structure/B13844919.png)
![N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine](/img/structure/B13844931.png)
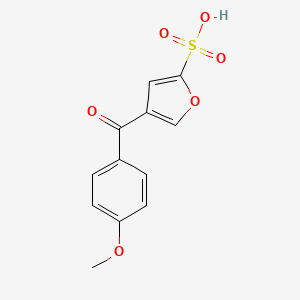

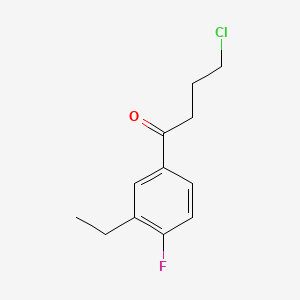
![5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F](/img/structure/B13844964.png)
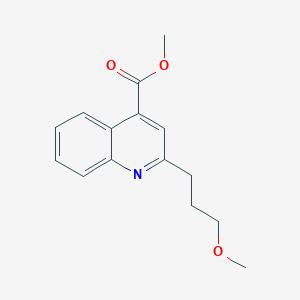

![Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster](/img/structure/B13844978.png)
![N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide; Rosuvastatin-5S-lactone-d6](/img/structure/B13844979.png)
![(1R,3S,6R,8S,11R,13S,16R,18S,21R,23S,26R,28S,31R,33S)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13844981.png)
